molecular formula C4F6O4Zn B1590956 zinc;2,2,2-trifluoroacetate CAS No. 21907-47-1

zinc;2,2,2-trifluoroacetate

Cat. No.: B1590956
CAS No.: 21907-47-1
M. Wt: 291.4 g/mol
InChI Key: VCQWRGCXUWPSGY-UHFFFAOYSA-L
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Safety and Hazards

Avoid dust formation, contact with skin and eyes, and sources of ignition .

  • Future Directions

    • Further research should focus on high-performance Zn anodes to prolong cycling lifespan and promote commercialization of aqueous zinc-ion batteries (AZIBs) .
    • Exploration of solid-state electrolytes for ZIBs to address challenges related to aqueous electrolytes .
  • Preparation Methods

    Synthetic Routes and Reaction Conditions: Zinc trifluoroacetate can be prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid. The solution is then crystallized by evaporation to yield zinc trifluoroacetate hydrate . Another method involves the synthesis of a trifluoroacetate-bridged tetranuclear zinc cluster under mild conditions (∼110 °C) and catalytic transesterification and oxazoline formation .

    Industrial Production Methods: In industrial settings, zinc trifluoroacetate is prepared using a highly efficient azeotropic dehydration method. This involves heating the compound at 60 °C in toluene, followed by refluxing the solution to generate white precipitates .

    Chemical Reactions Analysis

    Types of Reactions: Zinc trifluoroacetate undergoes various types of reactions, including:

    Common Reagents and Conditions:

    Major Products:

    Properties

    IUPAC Name

    zinc;2,2,2-trifluoroacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VCQWRGCXUWPSGY-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4F6O4Zn
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30568587
    Record name Zinc bis(trifluoroacetate)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30568587
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    291.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    21907-47-1
    Record name Zinc bis(trifluoroacetate)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30568587
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A solution of diethyl zinc (27.5 mL, 1.1M in toluene) was slowly added to a solution of trifluoroacetic acid (2.77 mL) in dry toluene at -40° C. The reaction temp and the extent of ethane evolution was monitored. After stirring at -40° C. for 30 min, the solution was warmed to room temperature and trifluoroacetic acid (2.77 mL) was slowly added. The mixture was stirred overnight at room temperature, followed by refluxing for 2 h. A foaming suspension with a slight violet tint was formed. All volatiles were evaporated and the solid was dried at 80° C. under high vacuum. Yield: 7.65 g; 13C-NMR (75 MHz, Methanol-d4): 117.93 ppm (q, I=290.3 Hz, CF3), 163.7 ppm (q, I=36.6 Hz, CO).
    Quantity
    27.5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    2.77 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    2.77 mL
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Customer
    Q & A

    Q1: What are the applications of zinc trifluoroacetate in biological research?

    A1: Zinc trifluoroacetate (Zn(TFA)2) has shown promise as a key component in a novel tissue fixative for molecular pathology. This zinc-based fixative (Z7) demonstrates superior preservation of DNA, RNA, and proteins compared to standard formalin fixation []. This improved preservation allows for downstream analysis such as PCR, RT-PCR, and even 2D gel electrophoresis [].

    Q2: How does zinc trifluoroacetate contribute to the effectiveness of the Z7 fixative?

    A2: While the exact mechanism is not fully elucidated in the provided research, zinc-based fixatives, including those containing zinc trifluoroacetate, are known to preserve tissue morphology and improve nucleic acid integrity. This is likely due to zinc ions crosslinking biomolecules, preventing their degradation [].

    Q3: Beyond biological applications, what other uses does zinc trifluoroacetate have?

    A3: Zinc trifluoroacetate is a versatile compound in chemistry. It can be used to synthesize coordination polymers with interesting structures, as demonstrated by its complexation with 1,3-bis(4-pyridyl)propane to form a 2D-layered structure []. Additionally, it plays a crucial role in the construction of nonaqueous rechargeable zinc-ion batteries [].

    Q4: How does the structure of ligands interacting with zinc trifluoroacetate affect the resulting complexes?

    A4: The coordination behavior of zinc trifluoroacetate is influenced by the ligand structure. Research on bis(tripodal) diamide ligands highlights the impact of deprotonation on the coordination mode []. Depending on the protonation state and the presence of other metal ions, zinc trifluoroacetate can form di-, tri-, and tetranuclear complexes with varying coordination geometries around the zinc centers [].

    Q5: Are there any analytical techniques particularly useful for studying zinc trifluoroacetate and its complexes?

    A5: Various analytical techniques can be employed to characterize zinc trifluoroacetate and its complexes. For instance, single-crystal X-ray diffraction is valuable for determining the solid-state structures of the complexes []. Additionally, spectroscopic methods like luminescence spectroscopy can be used to investigate the properties of zinc trifluoroacetate-containing materials, for example, in studying poly(methyl methacrylate)/ZnS:Eu(III),Tb(III) composites [].

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